molecular formula C18H22N4O B5511296 3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine

3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine

Cat. No.: B5511296
M. Wt: 310.4 g/mol
InChI Key: WAUPYGCGQFROCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine is a useful research compound. Its molecular formula is C18H22N4O and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.17936134 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition : A study by Mekky, A. E. M., & Sanad, S. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities against multiple bacterial strains, including MRSA and VRE. This research highlights the compound's potential in combating bacterial infections and addressing antibiotic resistance issues (Mekky & Sanad, 2020).

Crystal and Molecular Structure Analysis : Another research focused on the structural analysis of similar compounds, such as the study by Karczmarzyk, Z., & Malinka, W. (2004), which explored the crystal and molecular structures of dimethylisothiazolopyridine derivatives. These findings contribute to understanding the conformation and potential interactions of related compounds in biological systems (Karczmarzyk & Malinka, 2004).

Antimicrobial Activity : Patel, D., Kumari, P., & Patel, N. (2012) synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against various bacteria and fungi. This underscores the potential of such compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Anticancer Potential : The synthesis and evaluation of novel derivatives for anticancer activity represent another significant area of research. For instance, Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A. (2012) investigated 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, identifying compounds with promising antiproliferative effects (Mallesha et al., 2012).

Antimicrobial and Antifungal Applications : Babu, D. S., Srinivasulu, D., & Kotakadi, V. (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, demonstrating potential antimicrobial activity against various bacterial and fungal species (Babu, Srinivasulu, & Kotakadi, 2015).

Safety and Hazards

Based on the safety data sheets of related compounds, it can be inferred that similar compounds may cause skin irritation, serious eye irritation, and may be harmful if swallowed . They should be handled with appropriate safety measures.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13-4-5-14(2)16(12-13)18(23)22-10-8-21(9-11-22)17-7-6-15(3)19-20-17/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUPYGCGQFROCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.